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Cat. No.: B051988 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This guide provides in-depth troubleshooting advice and frequently asked

questions (FAQs) to address common challenges encountered when working to enhance the

metabolic stability of propanoic acid analogs. Our focus is on providing not just protocols, but

the scientific reasoning behind them to empower you to make informed decisions in your

experiments.

Section 1: Frequently Asked Questions (FAQs) -
Understanding the Metabolic Challenge
Q1: What are the primary metabolic liabilities of drug
candidates containing a propanoic acid moiety?
The carboxylic acid group, including the one in propanoic acid analogs, is a common

pharmacophore that can be crucial for target engagement. However, it presents significant

metabolic challenges. The primary liability is its susceptibility to Phase II conjugation,

specifically Uridine Diphosphate Glucuronosyltransferase (UGT)-mediated glucuronidation.[1]

[2][3] This process forms an acyl glucuronide, a metabolite that can be chemically reactive and

has been associated with idiosyncratic drug toxicities.[3][4][5] Additionally, the ionized nature of

the carboxylate at physiological pH can limit passive diffusion across biological membranes,

affecting permeability and oral bioavailability.[1][3] While less common for the acid itself, the

surrounding molecular scaffold can be vulnerable to Phase I oxidation by Cytochrome P450

(CYP) enzymes.[1][6]
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Q2: How does the metabolism of propanoic acid itself
inform strategies for its analogs?
In endogenous metabolism, propanoic acid is converted to propionyl-CoA in the mitochondria.

[7][8] This intermediate can arise from the breakdown of odd-chain fatty acids or certain amino

acids.[7] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is ultimately

converted to succinyl-CoA, an intermediate of the citric acid cycle (TCA).[7][9]

In genetic disorders like propionic acidemia, a deficiency in the propionyl-CoA carboxylase

enzyme leads to the accumulation of propionyl-CoA and its derivatives.[10][11][12] This buildup

can be toxic, primarily by impairing mitochondrial energy metabolism through sequestration of

free Coenzyme A ("CoA trapping") and inhibition of TCA cycle flux.[11][13] This underlying

biochemistry highlights a key vulnerability: any analog that is readily converted to a propionyl-

CoA thioester could potentially interfere with mitochondrial function. Therefore, a primary goal

is to design analogs that are poor substrates for the enzymes that would initiate this conversion

or for the UGT enzymes responsible for glucuronidation.
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Caption: Endogenous metabolism of propanoic acid.

Section 2: FAQs - Strategic Solutions &
Experimental Design
Q3: What is the most effective strategy to block the
metabolism of propanoic acid analogs?
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The most widely employed and successful strategy is bioisosteric replacement of the carboxylic

acid group.[4][14] A bioisostere is a functional group with similar physicochemical or biological

properties to the moiety it replaces. The goal is to maintain the key interactions required for

pharmacological activity (e.g., hydrogen bonding, electrostatic interactions) while eliminating

the metabolic soft spot.[14][15]

This strategy can dramatically improve the metabolic profile, enhance oral bioavailability by

increasing lipophilicity, and reduce the risk of forming reactive acyl glucuronide metabolites.[1]

[2]

Q4: Which bioisosteres are most commonly used for
carboxylic acids, and what are their pros and cons?
Choosing a bioisostere is context-dependent, and screening a panel is often necessary.[4] Key

factors to consider are the required pKa, geometry, and the specific interactions with the

biological target.
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Bioisostere Class Example(s) Key Advantages
Potential
Disadvantages

Ionized (Acidic)

Tetrazoles Losartan

Metabolically stable to

acyl glucuronidation;

mimics acidity and

geometry of COOH.[1]

[2]

Can be susceptible to

N-glucuronidation or

oxidative metabolism.

[2]

Acyl Sulfonamides Celecoxib

Strongly acidic; can

act as both H-bond

donor and acceptor.[3]

[14]

High acidity can lead

to poor membrane

permeability.[14]

Hydroxamic Acids Vorinostat

Less acidic than

COOH, improving

permeability; potent

metal chelators.[4][14]

Can be susceptible to

hydrolysis, sulfation,

or glucuronidation;

potential toxicity from

metal chelation.[4][14]

Isoxazolols

Can beneficially alter

physicochemical

properties and target

interactions.[3]

Synthetic accessibility

can be a challenge.

Neutral

Heterocycles
Oxadiazoles,

Triazoles

Improves CNS

distribution (no

ionization); relies on

H-bonding or cation-π

interactions.[2][14]

May not sufficiently

mimic the charge-

based interactions of

a carboxylate.

Fluorinated Alcohols

Can serve as effective

hydrogen bond donors

without the liability of

an acidic proton.[1]

May alter lipophilicity

and binding mode in

unpredictable ways.
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Q5: Beyond bioisosteres, what other structural
modifications can enhance stability?
While bioisosteric replacement is primary, other strategies can be complementary:

Steric Hindrance: Introducing bulky groups near the carboxylic acid can shield it from the

active site of metabolizing enzymes like UGTs. For example, adding an N-t-butyl group can

prevent N-dealkylation on a nearby nitrogen.[5]

Blocking Metabolic Hotspots: Use in silico prediction tools or experimental metabolite

identification to find other metabolically labile sites ("hotspots") on the molecule.[16]

Strategically placing blocking groups, such as fluorine atoms or replacing a metabolically

active phenyl ring with a more stable heterocycle, can prevent oxidation at those sites.[15]

Deuteration: Replacing hydrogen atoms with deuterium at a site of metabolism can slow the

rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This can be a subtle

but effective modification.[5]

Section 3: Troubleshooting Guide - In Vitro
Metabolic Stability Assays
This section addresses common issues encountered during the experimental determination of

metabolic stability. The standard assays involve incubating the test compound with a

metabolically active matrix and measuring its disappearance over time.[6][17][18]

Q6: I'm setting up my first metabolic stability assay.
Should I use liver microsomes or hepatocytes?
This is a critical decision that depends on your objective.

Use Liver Microsomes for:

Initial Screening & Phase I Metabolism: Microsomes are subcellular fractions containing

most of the CYP450 and UGT enzymes.[19][20] They are cost-effective, high-throughput,

and ideal for assessing Phase I (oxidative) metabolism.[6]
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Cause: Microsomes are enriched with the primary enzymes responsible for the initial

metabolic modifications of many drugs.

Troubleshooting: If you see rapid clearance in microsomes, your compound is likely a

substrate for CYP enzymes. If it's stable, it may still be cleared by Phase II or cytosolic

enzymes, necessitating further tests.

Use Hepatocytes for:

"Gold Standard" Assessment: Intact hepatocytes contain the full complement of Phase I,

Phase II, and cytosolic enzymes, as well as transporters and cofactors, providing a more

physiologically relevant system.[19][20]

Cause: Hepatocytes mimic the in vivo environment more closely, allowing for the

assessment of total hepatic clearance, including pathways absent in microsomes (e.g.,

sulfation, aldehyde oxidase metabolism).[19][21]

Troubleshooting: If a compound is stable in microsomes but shows rapid clearance in

hepatocytes, it is likely metabolized by Phase II or cytosolic enzymes. This is a common

scenario for propanoic acid analogs susceptible to glucuronidation.

In Vitro Metabolic Stability Assay Metabolic Pathways Assessed

Test Compound
(Propanoic Acid Analog)

Liver Microsomes

Hepatocytes

Phase I
(CYPs, FMOs)

Phase II
(UGTs, SULTs)

 Some UGTs

Other
(AO, Cytosolic)
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Caption: Comparison of Microsome and Hepatocyte Assays.

Q7: My compound shows >95% remaining after a 60-
minute incubation in microsomes and even after 4 hours
in hepatocytes. How can I accurately determine its
intrinsic clearance (CLint)?
This is a common challenge with highly stable or "low-clearance" compounds.[22] Standard

incubation times are often too short to observe significant depletion, making the calculation of a

half-life (t1/2) and CLint inaccurate.

Problem: Insufficient compound turnover within the assay's linear range of enzyme activity.

Enzyme activity itself declines over longer incubation periods in standard suspension

assays.[22]

Solution 1: Extend Incubation Time with Specialized Models.

Hepatocyte Relay Method: This technique involves incubating the compound with a fresh

suspension of hepatocytes for a set period (e.g., 4 hours), then centrifuging to pellet the

cells and transferring the supernatant (containing the remaining parent compound) to a

new batch of fresh hepatocytes for another incubation period. This process can be

repeated to extend the total incubation time up to 20 hours or more while maintaining

robust enzyme activity.[22]

Plated Hepatocytes: Culturing hepatocytes in a monolayer allows for much longer

incubation times (24-48 hours) as the cells are more stable than in suspension. This is

another excellent option for low-clearance compounds.[22]

Solution 2: Increase Protein Concentration. Carefully increasing the microsomal or

hepatocyte concentration can increase the rate of metabolism, but be cautious of non-

specific binding issues.

Q8: My results show high variability between replicate
wells. What is the likely cause?
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High variability often points to issues with compound solubility, non-specific binding, or

inconsistent quenching.

Cause: Poor Solubility. If your compound precipitates in the aqueous incubation buffer, the

actual concentration available to the enzymes will be inconsistent.

Troubleshooting:

Check the final concentration of your organic solvent (e.g., DMSO, acetonitrile) in the

incubation; it should typically be <1%, often <0.5%, to avoid inhibiting enzyme activity.

Visually inspect wells for precipitation.

Consider using a lower compound concentration.

Cause: Non-Specific Binding (NSB). Highly lipophilic compounds can stick to the plastic of

the incubation plate, reducing the concentration available for metabolism and leading to

artificially high stability readings.

Troubleshooting:

Run a parallel incubation without the NADPH cofactor (for microsomes) or in heat-

inactivated matrix. The disappearance of the compound in this control condition is

indicative of NSB, not metabolism.

Use low-binding plates.

Cause: Inconsistent Quenching. The reaction must be stopped completely and

instantaneously at each time point.

Troubleshooting:

Ensure the quenching solution (e.g., ice-cold acetonitrile with an internal standard) is

added rapidly and mixed thoroughly.[23] Using an 8-channel pipette can improve

consistency across a plate.

Keep plates on ice during processing to minimize any residual enzyme activity.[23]
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Section 4: Experimental Protocol - Standard
Microsomal Stability Assay
This protocol provides a general workflow for determining intrinsic clearance in human liver

microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a propanoic

acid analog.

Materials:

Test Compound (10 mM stock in DMSO)

Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

Phosphate Buffer (e.g., 100 mM, pH 7.4)

NADPH Regenerating System (Solution A and B)

Positive Control Compound (e.g., Verapamil, Testosterone)

Quenching Solution: Ice-cold Acetonitrile with an appropriate internal standard (e.g.,

Tolbutamide).

96-well incubation and collection plates.

Methodology:

Preparation:

Thaw HLM and NADPH solutions on ice.

Prepare a master mix of HLM in phosphate buffer to achieve a final protein concentration

of 0.5-1.0 mg/mL in the incubation. Keep on ice.

Prepare working solutions of the test compound and positive control by diluting stock

solutions in buffer. Final substrate concentration should be low (e.g., 1 µM) to be under the

Km.
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Incubation Setup (NADPH-containing wells):

In a 96-well plate, combine the HLM master mix and the NADPH regenerating system.

Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to temperature.

Initiate the reaction by adding the test compound working solution to the wells.

Time Point Sampling:

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the

incubation mixture to a collection plate containing the ice-cold quenching solution. The 0-

minute time point should be taken immediately after adding the compound.

Mix thoroughly to stop the reaction.

Control Incubations:

Run a parallel set of incubations without the NADPH regenerating system to assess non-

CYP metabolism or degradation.

Run a control with a known substrate (positive control) to verify the metabolic activity of

the microsome batch.

Sample Processing & Analysis:

Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min)

to pellet the precipitated protein.

Transfer the supernatant to a new plate for analysis.

Analyze the concentration of the remaining parent compound at each time point using a

validated LC-MS/MS method.

Data Analysis:

Plot the natural log of the percentage of parent compound remaining versus time.
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Determine the slope (k) of the linear portion of the decay curve.

Calculate the half-life: t1/2 = -0.693 / k

Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation

Volume / mg of microsomal protein)

References
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized
isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
[Link]
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem,
8(3), 385-395. [Link]
Bloom, S., et al. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via
Organic Photoredox Catalysis.
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized
isosteres to novel unionized replacements. PubMed. [Link]
BioIVT. (n.d.). Metabolic Stability Assay Services.
Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
Frontage Laboratories. (n.d.). Metabolic Stability.
New England DMDG. (n.d.). Improving the decision-making process in the structural
modification of drug candidates Part I: Enhancing Metabolic Stability.
Ghuys, G. P., & Larrouquere-Regnier, S. (1957). The metabolism of propionic acid.
Biochemical Journal, 66(1), 2P. [Link]
Gonzalez-Garcia, R. A., et al. (2017). Microbial Propionic Acid Production.
Yuan, Y., et al. (2024). Overview of metabolic pathways of carboxylic-acid-containing drugs
leading to idiosyncratic toxicity.
National Center for Biotechnology Information. (n.d.). Propanoate Metabolism. PubChem.
Admescope. (2025). How to Conduct an In Vitro Metabolic Stability Study.
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability.
Li, Z., et al. (2016). Recent advances in engineering propionyl-CoA metabolism for microbial
production of value-added chemicals and biofuels. Critical Reviews in Biotechnology, 36(4),
701-712. [Link]
Filipowicz, H. R., et al. (2006). Metabolic changes associated with hyperammonemia in
patients with propionic acidemia. Molecular Genetics and Metabolism, 88(1), 65-70. [Link]
Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


XenoTech. (2020). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube.
[Link]
Filipowicz, H. R., et al. (2006). Metabolic changes associated with hyperammonemia in
patients with propionic acidemia.
Amore, G., et al. (2019). Metabolism of propionic acid to a novel acyl-coenzyme A thioester
by mammalian cell lines and platelets. Journal of Biological Chemistry, 294(14), 5493-5504.
[Link]
Al-Lahham, S., et al. (2010). Biological effects of propionic acid in humans; metabolism,
potential applications and underlying mechanisms. Translational Research, 155(5), 224-230.
[Link]
Yang, Y., et al. (2023). Pathophysiological mechanisms of complications associated with
propionic acidemia. Molecular Genetics and Metabolism. [Link]
Medscape. (2024). Propionic Acidemia: Overview, Etiology and Pathophysiology,
Epidemiology.
Brass, E. P., & Beyerinck, R. A. (1986). Inhibition of oxidative metabolism by propionic acid
and its reversal by carnitine in isolated rat hepatocytes. Biochemical Journal, 236(1), 131-
136. [Link]
Wang, Y., et al. (2019). Propionate-induced changes in cardiac metabolism, notably CoA
trapping, are not altered by l-carnitine. Journal of Biological Chemistry, 294(21), 8448-8458.
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. hyphadiscovery.com [hyphadiscovery.com]

3. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

5. nedmdg.org [nedmdg.org]

6. bioivt.com [bioivt.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b051988?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/378660776_Bioisoteres_for_carboxylic_acids_From_ionized_isosteres_to_novel_unionized_replacements
https://www.hyphadiscovery.com/paper-picks/bioisosteres-for-carboxylic-acid-groups/
https://pubmed.ncbi.nlm.nih.gov/38579492/
https://pubmed.ncbi.nlm.nih.gov/38579492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3640829/
https://www.nedmdg.org/wp-content/uploads/2019/10/AK_NEDMDG_2010_Final.pdf
https://bioivt.com/metabolic-stability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

8. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell
lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]

9. staff.najah.edu [staff.najah.edu]

10. Metabolic changes associated with hyperammonemia in patients with propionic acidemia
- PubMed [pubmed.ncbi.nlm.nih.gov]

11. Pathophysiological mechanisms of complications associated with propionic acidemia -
PMC [pmc.ncbi.nlm.nih.gov]

12. emedicine.medscape.com [emedicine.medscape.com]

13. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not
altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]

14. pdf.benchchem.com [pdf.benchchem.com]

15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry &
Molecular Recognition [ecampusontario.pressbooks.pub]

16. youtube.com [youtube.com]

17. nuvisan.com [nuvisan.com]

18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

19. dda.creative-bioarray.com [dda.creative-bioarray.com]

20. Metabolic Stability • Frontage Laboratories [frontagelab.com]

21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

22. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro
Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

23. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Support Center: Enhancing the Metabolic
Stability of Propanoic Acid Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051988#strategies-to-enhance-the-metabolic-
stability-of-propanoic-acid-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubchem.ncbi.nlm.nih.gov/pathway/PathBank:SMP0087480
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274062/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4274062/
https://staff.najah.edu/media/published_research/2021/10/31/Biological_effects_of_propionic_acid_in_humans_metabolism_potential_applications_and.pdf
https://pubmed.ncbi.nlm.nih.gov/16406646/
https://pubmed.ncbi.nlm.nih.gov/16406646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10529999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10529999/
https://emedicine.medscape.com/article/1161910-overview
https://pmc.ncbi.nlm.nih.gov/articles/PMC6230704/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6230704/
https://pdf.benchchem.com/1239/The_Strategic_Pivot_A_Comparative_Guide_to_Carboxylic_Acid_Isosteres_in_Medicinal_Chemistry.pdf
https://ecampusontario.pressbooks.pub/medicinalchemistry/chapter/drug-modifications-to-improve-stability/
https://ecampusontario.pressbooks.pub/medicinalchemistry/chapter/drug-modifications-to-improve-stability/
https://www.youtube.com/watch?v=wOJsCX26lko
https://www.nuvisan.com/en/discovery/discovery-dmpk/in-vitro-dmpk/metabolic-stability
https://synapse.patsnap.com/article/how-to-conduct-an-in-vitro-metabolic-stability-study
https://dda.creative-bioarray.com/in-vitro-metabolic-stability.html
https://www.frontagelab.com/services-solutions/discovery-services/discovery-adme-services/metabolic-stability/
https://labtesting.wuxiapptec.com/2023/10/09/metabolic-stability-drug-development-assays/
https://dmpkservice.wuxiapptec.com/articles/41-metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
https://dmpkservice.wuxiapptec.com/articles/41-metabolic-stability-studies-how-to-study-slowly-metabolized-compounds-using-in-vitro-models/
https://pdf.benchchem.com/118/Technical_Support_Center_Troubleshooting_13C_Metabolic_Flux_Analysis_Experiments.pdf
https://www.benchchem.com/product/b051988#strategies-to-enhance-the-metabolic-stability-of-propanoic-acid-analogs
https://www.benchchem.com/product/b051988#strategies-to-enhance-the-metabolic-stability-of-propanoic-acid-analogs
https://www.benchchem.com/product/b051988#strategies-to-enhance-the-metabolic-stability-of-propanoic-acid-analogs
https://www.benchchem.com/product/b051988#strategies-to-enhance-the-metabolic-stability-of-propanoic-acid-analogs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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